molecular formula C13H25NO3 B3380722 Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate CAS No. 2044714-58-9

Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate

Cat. No.: B3380722
CAS No.: 2044714-58-9
M. Wt: 243.34
InChI Key: REZRWJHXGJTUIK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate (CAS 2044714-58-9) is a high-value piperidine derivative offered as a building block for research and development, particularly in medicinal chemistry and drug discovery . The compound features a hydroxymethyl group and two methyl substituents on the piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is a critical feature, as it enhances the compound's stability and makes it suitable for use in multi-step synthetic processes where selective deprotection is required . The specific stereochemistry of this compound is an important consideration for researchers, as it can significantly influence biological activity and synthetic pathways. This chemical is strictly for research applications and is not intended for diagnostic or therapeutic use. As a building block, its primary value lies in its potential to be further functionalized and incorporated into more complex molecular architectures, such as potential pharmaceutical agents. For example, structurally similar heterocyclic compounds are investigated for a range of biological activities, highlighting the utility of such scaffolds in developing new therapeutic entities . Researchers can source this compound in quantities ranging from 50mg to 5g, though availability should be confirmed with the supplier as stock is variable . Please consult the specific product documentation for detailed handling, safety, and storage information prior to use.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZRWJHXGJTUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of 2-(hydroxymethyl)-5,5-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate serves as an important building block in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects against several diseases, including:

  • Neurological Disorders : Research indicates that compounds derived from piperidine can influence neurotransmitter systems and may be beneficial in treating conditions like depression and anxiety.
  • Cancer Treatment : Some studies have suggested that piperidine derivatives could inhibit tumor growth by modulating cellular signaling pathways.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. It can undergo various reactions such as:

  • Alkylation : The hydroxymethyl group can participate in further alkylation reactions, expanding the range of potential derivatives.
  • Acylation : The carboxylate functional group allows for acylation reactions, which are crucial for synthesizing esters and amides.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological effects of piperidine derivatives, including this compound. The results indicated significant modulation of serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of piperidine derivatives. This compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected heterocycles, which are widely used in organic synthesis. Below is a comparative analysis with key analogs:

Ring Size and Substitution Patterns

  • Tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5): Ring size: Five-membered pyrrolidine ring vs. six-membered piperidine. Substituents: Fluorine at position 4 and hydroxymethyl at position 2. Applications: Fluorination enhances metabolic stability and bioavailability in antiviral agents . Synthesis: Requires fluorination steps (e.g., electrophilic fluorination or SN2 displacement), unlike the non-fluorinated target compound.
  • Tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 869481-93-6):

    • Substituents : Fluorine and hydroxyl groups on adjacent carbons.
    • Reactivity : The vicinal diol structure allows for selective oxidation or protection, a feature absent in the dimethyl-substituted target compound .
  • Tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1033245-12-3):

    • Stereochemistry : Trans configuration of fluorine and hydroxyl groups influences conformational rigidity, contrasting with the 5,5-dimethyl substitution in the target compound, which introduces axial chirality and steric bulk .

Functional Group Variations

  • Hydroxymethyl vs. Aminomethyl: Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate (CAS: Not provided):
  • The aminomethyl group enables covalent conjugation (e.g., peptide bond formation), whereas the hydroxymethyl group in the target compound is more suited for hydrogen bonding or etherification .

Physicochemical Properties

Property Target Compound Fluorinated Pyrrolidine Analogs (e.g., CAS 1174020-49-5) Aminomethyl Derivatives (e.g., CAS 869481-93-6)
Solubility (Organic) High (due to Boc group) Moderate (polar fluorine reduces solubility) Low (amine increases polarity)
Steric Hindrance High (5,5-dimethyl groups) Moderate (fluorine is less bulky) Low
Metabolic Stability Moderate High (fluorine resists oxidation) Variable (depends on amine protection)

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate, also known by its CAS Number 2287346-60-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 2287346-60-3

This compound is categorized under heterocyclic building blocks and has been studied for its interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:

  • Inhibition of Tumor Growth : Compounds structurally related to this piperidine derivative have shown significant inhibition of murine Sarcoma 180 and L1210 cell lines. The biological activity was attributed to the compound's ability to interfere with cellular replication processes and induce apoptosis in cancer cells .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research indicates that certain piperidine derivatives exhibit inhibitory effects against viruses such as Herpes Simplex Virus type 1 (HSV-1). The mechanism involves binding affinity to viral enzymes, which disrupts viral replication .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate hydroxymethyl and tert-butyl groups into the piperidine framework. The structure-activity relationship studies have shown that modifications at specific positions on the piperidine ring can significantly enhance biological activity. For example:

Structural ModificationEffect on Activity
Hydroxymethyl group at position 2Increased cytotoxicity against cancer cells
Variation in alkyl substituentsAltered binding affinity to target enzymes

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives with a hydroxymethyl substituent exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
  • Antiviral Efficacy : Another investigation revealed that certain piperidine derivatives showed strong antiviral activity against HSV-1, indicating a promising avenue for further research into antiviral drug development .
  • Multi-targeted Approaches : Some research focused on multi-targeted strategies for treating diseases like Alzheimer's disease, where compounds with similar structures demonstrated dual inhibition of cholinesterase and amyloid beta aggregation .

Q & A

Q. Q: What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

A: The compound is typically synthesized via carbamate protection of a piperidine precursor. A general approach involves:

  • Step 1 : Reacting 5,5-dimethylpiperidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen, using a base like triethylamine (TEA) to scavenge HCl .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
    Optimization : Reaction efficiency depends on stoichiometry (1:1.2 ratio of amine to Boc₂O) and temperature (0–25°C). Monitoring by TLC or LC-MS ensures completion. For hydroxymethyl group stability, avoid prolonged exposure to acidic/basic conditions during workup .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound?

A: Key methods include:

  • ¹H/¹³C NMR : Verify the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~3.5–4.0 ppm, split due to coupling with adjacent piperidine protons). The 5,5-dimethyl groups appear as two singlets in ¹³C NMR .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₃H₂₅NO₃, exact mass 255.18) .

Advanced Synthetic Challenges

Q. Q: How can regioselectivity challenges during functionalization of the piperidine ring be addressed?

A: The 5,5-dimethyl groups introduce steric hindrance, favoring reactions at the less hindered 2-hydroxymethyl position. Strategies include:

  • Directing Groups : Use temporary protecting groups (e.g., silyl ethers) on the hydroxymethyl to steer reactivity toward the nitrogen or other positions .
  • Metal Catalysis : Pd-mediated cross-coupling or Ru-catalyzed oxidations can selectively modify the hydroxymethyl group without disrupting the Boc protection .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic attacks) .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating the biological activity of this compound in drug discovery?

A: While specific data for this compound is limited, analogous carbamates are tested via:

  • In Vitro Assays : Screen against bacterial targets (e.g., Mycobacterium tuberculosis H37Rv) using microplate Alamar Blue assays (minimum inhibitory concentration, MIC) .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) with MTT assays to assess selectivity .
  • Molecular Docking : Simulate interactions with enzymes (e.g., enoyl-acyl carrier protein reductase in tuberculosis) using AutoDock Vina or Schrödinger Suite .

Handling and Safety in Laboratory Settings

Q. Q: What safety precautions are essential when handling this compound?

A: Based on structurally similar carbamates:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Keep at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in reported spectroscopic data for this compound?

A: Contradictions may arise from solvent effects or impurities. To resolve:

  • Reproduce Conditions : Match solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration used in literature .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping peaks. For example, distinguish hydroxymethyl (CH₂OH) from piperidine CH₂ groups .
  • Collaborative Validation : Cross-check with independent labs or databases (PubChem, Reaxys) .

Computational Chemistry Applications

Q. Q: How can computational tools aid in predicting the reactivity of this compound?

A: Key approaches include:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites .
  • MD Simulations : Study solvation effects on stability (e.g., in DCM vs. water) using GROMACS .
  • Docking Studies : Identify potential biological targets via virtual screening against protein databases (PDB) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carboxylate

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